molecular formula C9H13NO2S B052370 Ethyl 2-amino-5-ethylthiophene-3-carboxylate CAS No. 4507-13-5

Ethyl 2-amino-5-ethylthiophene-3-carboxylate

Cat. No.: B052370
CAS No.: 4507-13-5
M. Wt: 199.27 g/mol
InChI Key: WJZCEFNVWQJNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-ethylthiophene-3-carboxylate: is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is part of the thiophene family, which is characterized by a sulfur-containing five-membered ring. Thiophene derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-ethylthiophene-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of butyraldehyde , ethyl cyanoacetate , and cyclic octaatomic sulfur in the presence of a base such as triethylamine . The reaction typically proceeds under reflux conditions in a solvent like N,N-dimethylformamide (DMF) or cyclohexane .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as or (m-CPBA) are commonly used.

    Reduction: (LiAlH4) or (NaBH4) are typical reducing agents.

    Substitution: or can be used in the presence of a base like .

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-amino-5-ethylthiophene-3-carboxylate is used as a building block in the synthesis of more complex thiophene derivatives. It serves as a precursor for the development of novel materials with electronic and optical properties .

Biology and Medicine: In biological research, this compound is utilized in the synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines , which are dual thymidylate synthase and dihydrofolate reductase inhibitors with potential antitumor activity . Additionally, it is used in the development of necroptosis inhibitors, such as Necrostatin-5 .

Industry: In the industrial sector, this compound is employed in the production of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as herbicides, fungicides, and insecticides.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-amino-5-ethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its ethyl and amino groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-amino-5-ethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZCEFNVWQJNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196373
Record name Ethyl 2-amino-5-ethyl-3-thenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-13-5
Record name Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4507-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-ethyl-3-thenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004507135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4507-13-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-amino-5-ethyl-3-thenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-5-ethyl-3-thenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Customer
Q & A

Q1: What is the significance of Ethyl 2-amino-5-ethylthiophene-3-carboxylate in the study?

A1: this compound serves as a crucial starting material in the synthesis of novel thieno[2,3-d]pyrimidine derivatives. [] The study focuses on exploring the synthesis and biological activity of these derivatives as potential herbicides.

Q2: What are the key structural features of the synthesized compounds derived from this compound, and how were they confirmed?

A2: The synthesized compounds derived from this compound exhibit a core thieno[2,3-d]pyrimidine structure. Various substitutions were introduced at specific positions of this core structure. The study confirms the structures of these compounds using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Electron Ionization Mass Spectrometry (EI-MS), and elemental analysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.